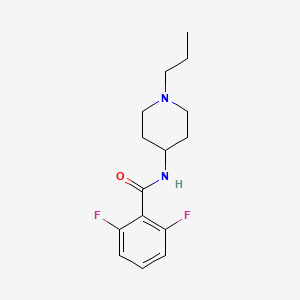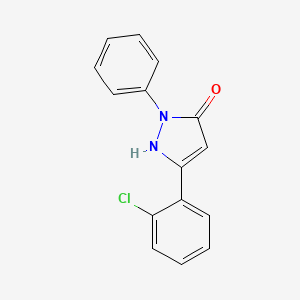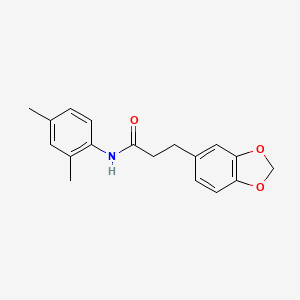![molecular formula C11H11Cl2N3O2S B4616980 2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)
2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
説明
Synthesis Analysis
The synthesis of compounds related to 2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide often involves the construction of the pyrazole ring attached to the benzenesulfonamide moiety. For instance, the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives containing a sulfonamide group have been explored for their ability to inhibit cyclooxygenase-2, demonstrating extensive structure-activity relationship work within this series (Penning et al., 1997). Additionally, the synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types compounds has been reported, highlighting the versatility of the benzenesulfonamide scaffold in medicinal chemistry (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide reveals conformational differences that could influence their biological activities. For instance, a study on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides showed significant differences in conformations adopted by molecules in the solid state, which may impact their performance in solution and, consequently, their biological activity (Borges et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives, including those similar to the compound , often involves their participation in reactions that exploit the nucleophilicity of the nitrogen atoms or the electrophilic properties of the sulfonyl group. These reactions can lead to a wide range of products with varying biological activities and physical-chemical properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their application in different fields. For instance, the crystal structure of related compounds has been determined to facilitate understanding of their physical properties and reactivity (Asiri et al., 2012).
科学的研究の応用
Antimicrobial Preservatives in Aquatic Environments
A review on parabens, which are esters of para-hydroxybenzoic acid and used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, discusses their occurrence, fate, and behavior in aquatic environments. While not directly related to the specific chemical compound , the study highlights the environmental impact and persistence of chemically similar preservatives, underscoring the importance of evaluating such effects in scientific research applications (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Methodologies and Medicinal Applications
Research on the Knoevenagel condensation, an important chemical reaction for generating biologically active molecules, has led to the development of compounds with significant anticancer activity. This review emphasizes the versatility of synthetic methods in drug discovery, including the potential for creating compounds with similar functional groups to the one , thereby offering a pathway for its application in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Health Impacts of Chemical Compounds
The occurrence and fate of triclosan, a widely used antibacterial agent found in personal care products, is reviewed, including its environmental presence and potential for transformation into more toxic compounds. This research is relevant to understanding the broader environmental and health implications of chemical compounds used in consumer products, which could inform safety assessments and regulatory decisions for chemicals with similar uses or properties (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
特性
IUPAC Name |
2,5-dichloro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-16-7-8(5-14-16)6-15-19(17,18)11-4-9(12)2-3-10(11)13/h2-5,7,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDGBEVANJZNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4616954.png)
![1-methyl-3-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4616955.png)

![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616986.png)
![2,8,10-trimethyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4616991.png)
